Trichocereine

Catalog No.
S14727215
CAS No.
529-91-9
M.F
C13H21NO3
M. Wt
239.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trichocereine

CAS Number

529-91-9

Product Name

Trichocereine

IUPAC Name

N,N-dimethyl-2-(3,4,5-trimethoxyphenyl)ethanamine

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

InChI

InChI=1S/C13H21NO3/c1-14(2)7-6-10-8-11(15-3)13(17-5)12(9-10)16-4/h8-9H,6-7H2,1-5H3

InChI Key

BTSKBPJWJZFTPQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CC(=C(C(=C1)OC)OC)OC

Trichocereine is a complex of alkaloids primarily found in several species of the cactus genus Trichocereus, which includes notable varieties such as Trichocereus macrogonus var. pachanoi and Trichocereus terscheckii. These alkaloids, including mescaline, are responsible for the psychoactive properties of these cacti. Mescaline, in particular, is well-studied for its entheogenic effects and has been used traditionally in various cultural rituals. The chemical structure of Trichocereine is characterized by a unique arrangement of methoxy groups on a phenethylamine backbone, which contributes to its biological activity and interaction with neurotransmitter systems.

Typical of alkaloids, including:

  • Alkylation: The introduction of alkyl groups can modify the psychoactive properties.
  • Oxidation: Certain compounds within Trichocereine may oxidize to form more active or toxic derivatives.
  • Hydrolysis: In aqueous environments, some components may hydrolyze, affecting their solubility and bioavailability.

These reactions can significantly influence the pharmacological effects of Trichocereine and its derivatives.

The biological activity of Trichocereine is primarily attributed to its alkaloid content. Mescaline and related compounds exhibit:

  • Psychoactive Properties: Inducing altered states of consciousness and visual hallucinations.
  • Neurotransmitter Interaction: Acting as agonists at serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and perception.
  • Antimicrobial Activity: Some studies suggest that extracts from Trichocereus species exhibit antimicrobial properties against various pathogens.

The synthesis of Trichocereine involves extraction from cactus tissues using various methods:

  • Solvent Extraction: Commonly using dichloromethane or ethanol to isolate alkaloids from dried cactus material.
  • Acid-Base Extraction: This method involves acidifying the extract to separate alkaloids from other compounds based on their solubility.
  • Chromatography: Techniques such as gas chromatography-mass spectrometry are used for purification and identification of specific alkaloids.

These methods ensure that the active compounds are effectively isolated for further study or application.

Trichocereine has several applications, including:

  • Psychedelic Research: Used in studies exploring consciousness, perception, and mental health therapies.
  • Traditional Medicine: Employed in indigenous practices for spiritual healing and rituals.
  • Ecological Studies: Investigated for its role in plant-animal interactions, particularly how it affects herbivore behavior.

Research indicates that Trichocereine influences interactions within ecosystems:

  • Herbivore Deterrence: Alkaloids serve as chemical defenses against herbivores, affecting their feeding behavior. For example, studies have shown that extracts from Trichocereus can deter species like Drosophila buzzatii from feeding on the cactus .
  • Microbial Interactions: Certain microorganisms can metabolize components of Trichocereine, altering its toxicity and availability in the ecosystem .

These interactions highlight the ecological significance of Trichocereine beyond its psychoactive properties.

Trichocereine shares similarities with other alkaloid-containing compounds found in cacti and plants. Notable comparisons include:

Compound NameSource PlantKey Characteristics
MescalineTrichocereus macrogonusPsychedelic effects; serotonin receptor agonist
LophophorineLophophora williamsiiSimilar psychoactive properties; traditional use in peyote
AnhalonidineEchinopsis speciesRelated to mescaline; potential psychoactive effects
HordenineVarious cactiMild stimulant effects; potential antidepressant activity
3,4-DimethoxyphenethylamineVarious cactiStructural analog to mescaline; less studied

Uniqueness of Trichocereine

What sets Trichocereine apart is its specific combination of alkaloids, particularly its higher concentrations of mescaline compared to other cacti. This unique profile not only enhances its psychoactive effects but also influences its ecological interactions more profoundly than other similar compounds. The specific ratios and types of alkaloids present contribute to distinct pharmacological profiles that are still being explored for therapeutic potential.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Exact Mass

239.15214353 g/mol

Monoisotopic Mass

239.15214353 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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